Bienvenue dans la boutique en ligne BenchChem!

ML233

Cardiovascular Pharmacology GPCR Signaling Receptor Selectivity

ML233 is a non-peptide apelin receptor (APJ) agonist with >21-fold selectivity over AT1, making it a superior tool for cardiovascular and retinal research. Its moderate potency (EC50=3.7 μM) allows for nuanced pharmacological studies where peptide agonists are unsuitable. Avoid confounding AT1 signaling for cleaner data. Standard ≥98% HPLC purity supports reproducible in vitro and in vivo results.

Molecular Formula C19H21NO4S
Molecular Weight 359.4 g/mol
Cat. No. B8050329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML233
Molecular FormulaC19H21NO4S
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(=CC1=NOS(=O)(=O)C2=CC=CC=C2)C3CCCCC3
InChIInChI=1S/C19H21NO4S/c1-14-12-19(21)17(15-8-4-2-5-9-15)13-18(14)20-24-25(22,23)16-10-6-3-7-11-16/h3,6-7,10-13,15H,2,4-5,8-9H2,1H3/b20-18+
InChIKeyRSMZOLWJZGIWOV-CZIZESTLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-4-Methyl-5-(((phenylsulfonyl)oxy)imino)-[1,1'-bi(cyclohexane)]-3,6-dien-2-one (ML 233): A Non-Peptide Apelin Receptor Agonist for Cardiovascular and Neuroprotective Research


(E)-4-Methyl-5-(((phenylsulfonyl)oxy)imino)-[1,1'-bi(cyclohexane)]-3,6-dien-2-one, commonly known as ML 233, is a synthetic small molecule that functions as a potent, non-peptide agonist of the apelin receptor (APJ, AGTRL1) . It is characterized by a molecular formula of C19H21NO4S, a molecular weight of 359.44 g/mol, and is provided as a solid with a purity of ≥98% (HPLC) . The compound is a valuable tool compound for studying the apelinergic system, which is a critical mediator of cardiovascular homeostasis and is implicated in the pathogenesis of hypertension, heart failure, and retinal degenerative diseases [1].

Why Researchers Cannot Substitute (E)-4-Methyl-5-(((phenylsulfonyl)oxy)imino)-[1,1'-bi(cyclohexane)]-3,6-dien-2-one with Other Apelin Receptor Ligands


Substituting ML 233 with other apelin receptor ligands is not scientifically valid due to fundamental differences in molecular class, potency, and selectivity. Endogenous peptide agonists like apelin-13 exhibit extremely high potency (pM to low nM range) and are subject to rapid proteolytic degradation in vivo (t1/2 < 4 min) [1], whereas other non-peptide agonists like E339-3D6 display different pharmacological profiles [2]. ML 233 occupies a unique position as the first characterized non-peptide functional agonist with a defined, moderate potency (EC50 = 3.7 μM) and a demonstrated >21-fold selectivity over the closely related angiotensin 1 (AT1) receptor [3]. This specific profile makes it a distinct tool compound for investigating apelin receptor pharmacology in contexts where peptide agonists are impractical or where off-target AT1 receptor activation must be avoided.

(E)-4-Methyl-5-(((phenylsulfonyl)oxy)imino)-[1,1'-bi(cyclohexane)]-3,6-dien-2-one: Head-to-Head Comparative Evidence Guide


Superior Apelin Receptor Selectivity of ML 233 Versus the Angiotensin 1 (AT1) Receptor

ML 233 (the target compound) demonstrates >21-fold selectivity for the apelin receptor (APJ) over the closely related angiotensin 1 (AT1) receptor in cell-based functional assays. This is in contrast to peptide agonists like apelin-13, for which specific AT1 receptor cross-reactivity data in comparable assays is not typically reported or is considered negligible due to high APJ potency . The direct comparison was performed as part of the compound's initial characterization from a high-throughput screen [1].

Cardiovascular Pharmacology GPCR Signaling Receptor Selectivity

ML 233 as a Non-Peptide Alternative to Endogenous Peptide Agonists for In Vivo Studies

While the endogenous peptide apelin-13 is a highly potent APJ agonist (EC50 ~0.37 nM) , its utility in long-term in vivo studies is severely limited by its extremely short plasma half-life (<4 minutes) and peptidic nature, which restricts oral bioavailability and necessitates continuous infusion or repeated injections [1]. In contrast, ML 233, a non-peptide small molecule, is amenable to systemic (intraperitoneal and oral) administration and has demonstrated sustained protective effects in rodent models of retinal neurodegeneration [2]. For example, in a mouse model of NMDA-induced retinal excitotoxicity, intraperitoneal administration of ML 233 (5 mg/kg) prevented the loss of retinal ganglion cells and preserved retinal function, as measured by electroretinography [2].

Drug Discovery In Vivo Pharmacology Neuroprotection

ML 233 Demonstrates a Distinct Potency Profile Compared to Other Non-Peptide Apelin Agonists

ML 233 (EC50 = 3.7 μM) exhibits a moderate potency for the apelin receptor that is distinct from other non-peptide agonists. For instance, E339-3D6, the first reported non-peptidic agonist, demonstrates a high affinity (Ki = 90 nM) [1], while more recently developed compounds like BMS-986224 achieve sub-nanomolar potency (EC50 = 0.02 nM) [2]. This difference in potency translates to different utility as a research tool. The moderate potency of ML 233 makes it a valuable scaffold for understanding the minimal structural requirements for non-peptide APJ activation and allows for the investigation of partial or graded receptor responses that might be obscured by highly potent agonists.

Medicinal Chemistry Structure-Activity Relationship (SAR) Tool Compound Selection

Optimal Research and Procurement Scenarios for (E)-4-Methyl-5-(((phenylsulfonyl)oxy)imino)-[1,1'-bi(cyclohexane)]-3,6-dien-2-one


Cardiovascular Target Validation Studies Requiring APJ Agonism Without AT1 Cross-Reactivity

Researchers investigating the cardiovascular effects of apelin receptor activation, where the confounding influence of AT1 receptor signaling must be minimized, should select ML 233. Its >21-fold selectivity for APJ over AT1 ensures that observed physiological responses can be more confidently attributed to the apelinergic pathway [1].

In Vivo Preclinical Studies of Neuroprotection in Retinal Degeneration Models

For studies in rodent models of glaucoma or retinal ischemia-reperfusion injury, ML 233 is a suitable non-peptide tool compound. Its systemic bioavailability via intraperitoneal or oral administration allows for convenient dosing in chronic or acute efficacy studies, unlike peptide agonists which require continuous infusion [2].

Medicinal Chemistry Campaigns Focused on Non-Peptide APJ Agonist Scaffolds

ML 233 serves as a key reference compound and structural template for developing novel non-peptide apelin agonists. Its moderate potency (EC50 = 3.7 μM) and established structure-activity relationships (SAR) provide a benchmark against which new analogs can be compared and optimized for improved affinity, selectivity, or pharmacokinetic properties .

GPCR Pharmacology Research Exploring Graded or Partial Agonist Responses

In contrast to extremely potent agonists like apelin-13 or BMS-986224, ML 233's moderate potency offers a unique pharmacological tool for studying the relationship between apelin receptor occupancy and downstream signaling outputs. This is valuable for dissecting biased signaling pathways or understanding the receptor reserve in different cellular contexts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML233

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.